

Laduviglusib binding affinity with PARP1 SCD ALOX5

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Compound Focus: Laduviglusib

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Key Binding Partners of Laduviglusib

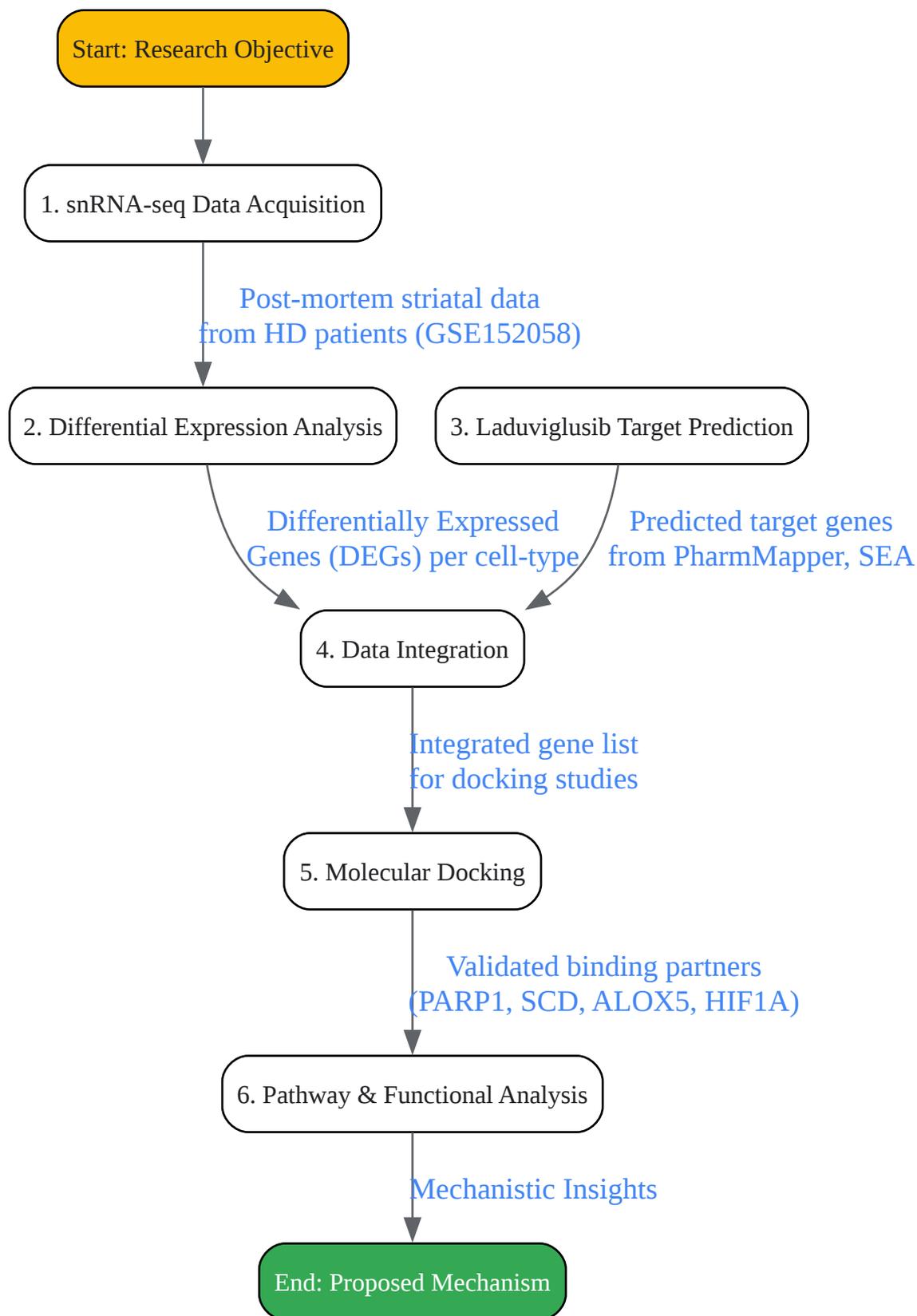
The table below summarizes the key proteins that molecular docking studies indicate **Laduviglusib** can bind to, and their relevance in the context of Huntington's disease (HD) [1] [2] [3].

Target Protein	Relevant Cell Types in HD Striatum	Postulated Role in Laduviglusib's Mechanism
PARP1	Direct and Indirect Striatal Projection Neurons (dSPNs & iSPNs) [1] [2] [3]	Contributes to neuroprotective effects, potentially by influencing pathways like Th17 cell differentiation, Neurotrophin signaling, and FoxO signaling [1] [2] [3].
ALOX5	Microglia [1] [2] [3]	A primary target through which Laduviglusib may enhance mitochondrial function and protect against neuronal loss by targeting ferroptosis-related signaling pathways [1] [2] [3].
SCD	Astrocytes [1] [2] [3]	Binding suggests a role in modulating astrocyte function, though the specific protective mechanism is less emphasized than for ALOX5 [1] [2] [3].

Target Protein	Relevant Cell Types in HD Striatum	Postulated Role in Laduviglusib's Mechanism
HIF1A	dSPNs, iSPNs, and Microglia [1] [2] [3]	Recognized as a binding partner, indicating a potential role in coordinating responses across multiple cell types [1] [2] [3].

Experimental Workflow for Target Identification

The identification of these binding partners and their functional implications was not the result of a single experiment, but rather a comprehensive bioinformatics analysis. The following diagram outlines the key steps in this workflow:



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Detailed Methodologies

Here is a detailed breakdown of the key experimental and computational protocols cited in the study.

Single-nucleus RNA Sequencing (snRNA-seq) Data Analysis

- **Source:** Data was obtained from a public repository (GSE152058), originally from post-mortem striatal samples of HD patients (Grades 2-4) and controls [2] [3].
- **Differential Expression:** Differentially expressed genes (DEGs) for each cell-type (e.g., SPNs, microglia, astrocytes) were identified by comparing HD samples to controls. Parameters used were an absolute log-fold change > 0.1 and a false discovery rate (FDR) < 0.001 [2] [3].

Laduviglusib Target Gene Prediction

- **Structure Retrieval:** The Simplified Molecular Input Line Entry System (SMILES) structure of **Laduviglusib** was retrieved from the PubChem database [2] [3].
- **Target Prediction:** This SMILES structure was queried against multiple pharmacological target prediction databases, including **PharmMapper**, **SEA (Similarity Ensemble Approach)**, and **SuperPred**, to generate a list of potential protein targets [2] [3].

Molecular Docking Validation

- **Objective:** To validate the potential interaction between **Laduviglusib** and the proteins identified through data integration (like PARP1 and ALOX5) [1].
- **Method:** While the precise docking software and parameters for this study are not detailed in the excerpts, molecular docking generally involves computationally simulating how a small molecule (ligand) fits into the binding pocket of a protein target (receptor). The output is a docking score that estimates the favorability of the binding. The study concluded that **Laduviglusib** showed "favorable binding" with the specified proteins [1]. For reference, other methodologies for docking with PARP1 use tools like ICM-PRO and calculate binding energies with methods like MMGBSA [4].

Interpretation of "Favorable Binding" and Next Steps

The phrase "favorable binding" used in the study typically indicates that the computational model predicted a stable interaction with a good docking score, but it does not equate to experimentally measured binding strength.

For your research, the following steps are recommended:

- **Consult the Full Paper:** The complete article likely contains the docking scores and detailed molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for each protein target.
- **Seek Experimental Validation:** Look for follow-up studies that may include **Surface Plasmon Resonance (SPR)**, **Isothermal Titration Calorimetry (ITC)**, or **cellular binding assays** to provide the quantitative affinity data (Kd, IC50) crucial for drug development.

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